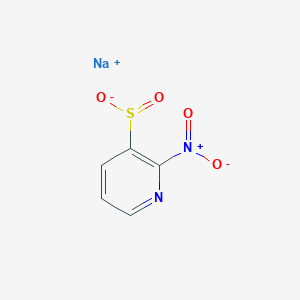
Sodium 2-nitropyridine-3-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-nitropyridine-3-sulfinate is an organosulfur compound that has garnered significant interest in the field of synthetic chemistry. This compound is known for its versatility as a building block in the synthesis of various organosulfur compounds, making it a valuable reagent in both academic and industrial settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-nitropyridine-3-sulfinate typically involves the sulfonylation of 2-nitropyridine. One common method includes the reaction of 2-nitropyridine with sulfur dioxide and a suitable base, such as sodium hydroxide, under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 2-nitropyridine-3-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding sulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under mild to moderate conditions.
Major Products Formed:
- Various substituted pyridines from nucleophilic substitution.
Sulfonic acids: from oxidation.
Sulfides: from reduction.
Applications De Recherche Scientifique
Sodium 2-nitropyridine-3-sulfinate has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex organosulfur compounds, including sulfonamides, sulfones, and sulfoxides.
Biology: It is used in the modification of biomolecules and the study of sulfur-containing biological systems.
Medicine: Research into its potential therapeutic applications, such as antimicrobial and anticancer agents, is ongoing.
Industry: It is utilized in the production of dyes, agrochemicals, and pharmaceuticals due to its reactivity and stability.
Mécanisme D'action
The mechanism of action of sodium 2-nitropyridine-3-sulfinate involves its ability to act as a sulfonylating agent. It can transfer its sulfonyl group to various substrates, facilitating the formation of sulfonylated products. This reactivity is primarily due to the presence of the nitro group, which activates the pyridine ring towards nucleophilic attack.
Molecular Targets and Pathways:
Sulfonylation Reactions: The compound targets nucleophilic sites on substrates, leading to the formation of sulfonylated derivatives.
Biological Pathways: In biological systems, it may interact with thiol groups in proteins and enzymes, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Sodium 2-nitropyridine-3-sulfinate can be compared with other sodium sulfinates, such as:
- Sodium nitrobenzenesulfinate
- Sodium trifluoromethanesulfinate
- Sodium thiophene-2-sulfinate
Uniqueness:
- Reactivity: this compound exhibits unique reactivity due to the presence of both the nitro and sulfonyl groups, which enhance its electrophilic and nucleophilic properties.
- Applications: Its versatility in forming a wide range of organosulfur compounds sets it apart from other sulfinates.
Propriétés
Formule moléculaire |
C5H3N2NaO4S |
|---|---|
Poids moléculaire |
210.15 g/mol |
Nom IUPAC |
sodium;2-nitropyridine-3-sulfinate |
InChI |
InChI=1S/C5H4N2O4S.Na/c8-7(9)5-4(12(10)11)2-1-3-6-5;/h1-3H,(H,10,11);/q;+1/p-1 |
Clé InChI |
DVYNPYOYMMUARY-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=C(N=C1)[N+](=O)[O-])S(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


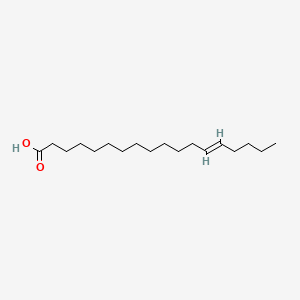
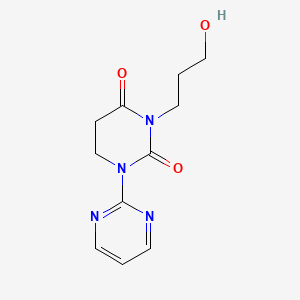




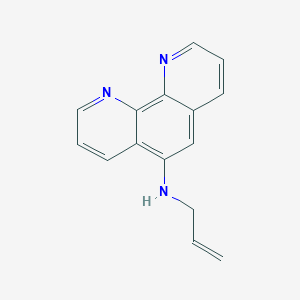
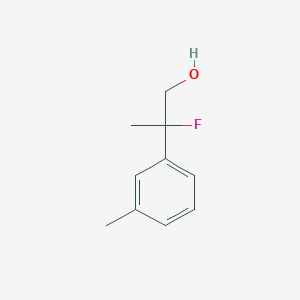

![Ethyl3-(tert-butyl)benzo[d]isoxazole-5-carboxylate](/img/structure/B13114595.png)
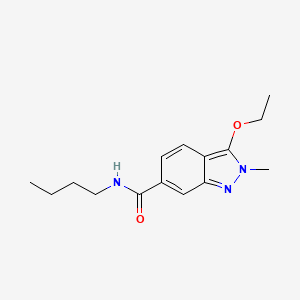
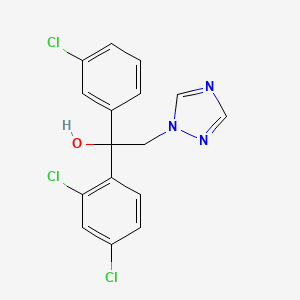
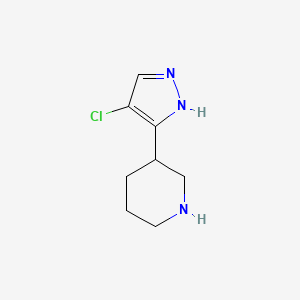
![3-(6-Bromopyridin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13114613.png)
